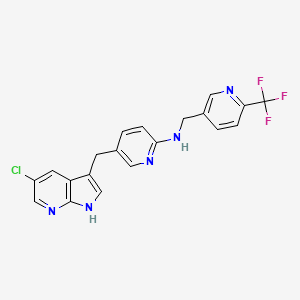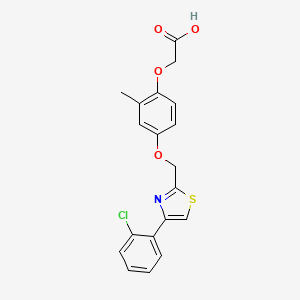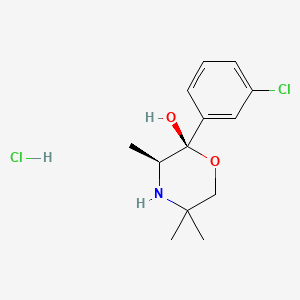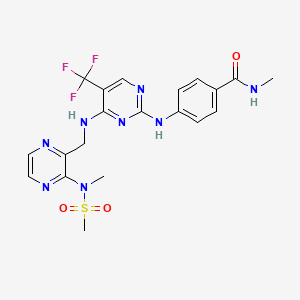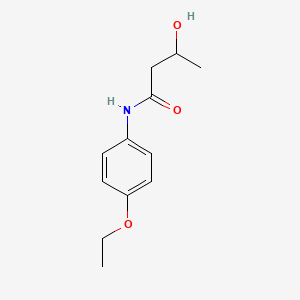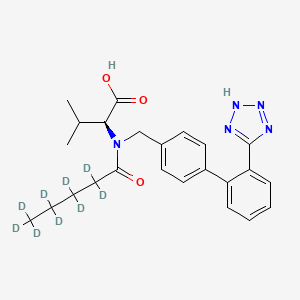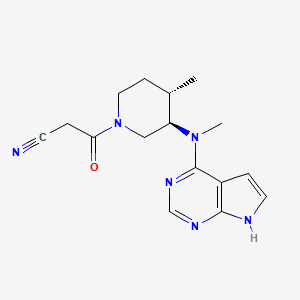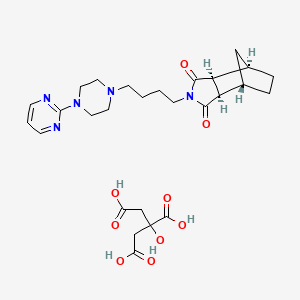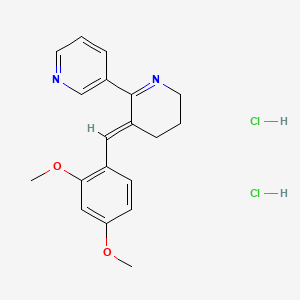
GTS-21 dihidrocloruro
Descripción general
Descripción
DMXB-A is a novel, small-molecule, orally active and selective alpha-7 nicotinic acetylcholine (nACh) receptor agonist . It has demonstrated memory and cognition enhancement activity in human clinical trials . It has been studied for its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases and psychiatric disorders .
Molecular Structure Analysis
DMXB-A is a derivative of the natural product anabaseine that acts as a partial agonist at neural nicotinic acetylcholine receptors (nAChRs) . It binds to both the α4β2 and α7 subtypes . The chemical formula of DMXB-A is C19H20N2O2 .
Aplicaciones Científicas De Investigación
Neuroinflamación y enfermedad de Parkinson
Se ha estudiado GTS-21 por sus efectos antiinflamatorios y neuroprotectores en modelos de ratón de neuroinflamación y enfermedad de Parkinson (EP) . Inhibe la expresión de óxido nítrico sintasa inducible (iNOS) y citocinas proinflamatorias en células microgliales BV2 estimuladas con lipopolisacárido (LPS) y microglia primaria . Tiene propiedades antiinflamatorias al inhibir PI3K/Akt, NF-κB y al aumentar las señales de AMPK, Nrf2, CREB y PPARγ .
Mejora cognitiva
Se ha demostrado que un derivado sintético de GTS-21, conocido como 3-(2,4-Dimetoxi-bencilideno)-Anabaseina (DMXBA), mejora la memoria en animales y humanos experimentales . Actualmente está en ensayos clínicos para determinar si puede mejorar los problemas cognitivos asociados con la esquizofrenia .
Liberación de dopamina
Se ha descubierto que GTS-21 estimula la liberación de dopamina de las rebanadas estriatales de rata . Esto sugiere aplicaciones potenciales en condiciones donde la función de la dopamina está deteriorada, como la enfermedad de Parkinson y ciertos trastornos psiquiátricos.
Activación de macrófagos
En células RAW 264.7, una línea celular similar a los macrófagos, se ha demostrado que GTS-21 aumenta significativamente la actividad fagocítica de los macrófagos de manera dependiente de la dosis . Esto sugiere aplicaciones potenciales en condiciones donde la actividad mejorada de los macrófagos podría ser beneficiosa, como en la eliminación de patógenos o desechos celulares.
Reducción de la hiperacetilación
Se ha encontrado que GTS-21 reduce la hiperacetilación de HMGB1 inducida por hiperoxia en células RAW 264.7 . Esto sugiere aplicaciones potenciales en condiciones donde la hiperacetilación de HMGB1 es un problema, como en ciertas condiciones inflamatorias.
Neuroprotección en inflamación sistémica
Las propiedades antiinflamatorias y neuroprotectoras de GTS-21 se han confirmado en ratones modelo de inflamación sistémica inducida por LPS . En cerebros de ratón inyectados con LPS, GTS-21 redujo la activación microglial y la producción de marcadores proinflamatorios .
Restauración de la actividad locomotora
En los cerebros de ratones inyectados con MPTP, GTS-21 restauró la actividad locomotora y la muerte neuronal dopaminérgica mientras inhibía la activación microglial y la expresión de genes proinflamatorios . Esto sugiere aplicaciones potenciales en condiciones donde se desea la restauración de la actividad locomotora, como en la enfermedad de Parkinson u otros trastornos del movimiento.
Aplicaciones terapéuticas potenciales
Dados sus diversos efectos sobre la inflamación, la neuroprotección, la liberación de dopamina y la mejora cognitiva, GTS-21 tiene aplicaciones terapéuticas potenciales en una gama de enfermedades neuroinflamatorias y neurodegenerativas, que incluyen, entre otras, la enfermedad de Parkinson .
Mecanismo De Acción
Target of Action
GTS-21 dihydrochloride, also known as Dmxb-A, is a novel, small-molecule, orally active and selective alpha-7 nicotinic acetylcholine (nACh) receptor agonist . It binds to both the α4β2 and α7 subtypes of neural nicotinic acetylcholine receptors (nAChRs), but activates only the α7 subtype to any significant extent .
Mode of Action
The mode of action of GTS-21 dihydrochloride involves the alpha (7) nicotinic receptor mediated release of gamma-aminobutyric acid (GABA) by hippocampal interneurons . This inhibitory process represents a potential new target for therapeutic intervention in schizophrenia .
Biochemical Pathways
The biochemical pathways affected by GTS-21 dihydrochloride involve Nrf2 and CREB signaling pathways, which are commonly involved in the anti-inflammatory and neuroprotective effects of GTS-21 dihydrochloride . The stimulation of the α7 nAChR by GTS-21 dihydrochloride may have therapeutic promise for neurodegenerative diseases characterized by microglial activation .
Pharmacokinetics
GTS-21 dihydrochloride is rapidly and extensively absorbed after oral administration. In rat studies, GTS-21 dihydrochloride showed linear pharmacokinetics over doses ranging from 1 to 10 mg/kg with an absolute bioavailability of 23% . These properties impact the bioavailability of GTS-21 dihydrochloride, making it an effective therapeutic agent.
Result of Action
The molecular and cellular effects of GTS-21 dihydrochloride’s action include memory and cognition enhancement activity, as demonstrated in human clinical trials . GTS-21 dihydrochloride has been shown to enhance macrophage function by inhibiting the release of nuclear HMGB1, thereby improving bacterial clearance and reducing acute lung injury .
Action Environment
The action of GTS-21 dihydrochloride can be influenced by environmental factors such as oxygen levels. For instance, in a study where mice were exposed to hyperoxia (≥99% O2) and subsequently challenged with Pseudomonas aeruginosa, the systemic administration of GTS-21 dihydrochloride significantly increased bacterial clearance, decreased acute lung injury, and decreased accumulation of airway HMGB1 compared to the saline control . This suggests that the α7nAChR represents a potential pharmacological target to improve the clinical outcome of patients on ventilators by augmenting host defense against bacterial infections .
Direcciones Futuras
DMXB-A has been shown to enhance memory and cognitive function and has been studied for its potential therapeutic uses, particularly in the treatment of neurodegenerative diseases and psychiatric disorders . It is currently in clinical trials to determine whether it can ameliorate cognitive problems associated with schizophrenia .
Análisis Bioquímico
Biochemical Properties
GTS-21 dihydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It primarily binds to the alpha-7 nicotinic acetylcholine receptor, a ligand-gated ion channel that is widely distributed in the central nervous system. This interaction leads to the activation of the receptor, resulting in the modulation of neurotransmitter release and synaptic plasticity . Additionally, GTS-21 dihydrochloride has been shown to inhibit the expression of inducible nitric oxide synthase and proinflammatory cytokines in microglial cells, indicating its anti-inflammatory properties .
Cellular Effects
GTS-21 dihydrochloride exerts various effects on different types of cells and cellular processes. In neuronal cells, it enhances cognitive function by improving attention, working memory, and episodic secondary memory . In microglial cells, GTS-21 dihydrochloride reduces the expression of proinflammatory markers and inhibits microglial activation, thereby exerting neuroprotective effects . Furthermore, it influences cell signaling pathways such as PI3K/Akt, NF-κB, AMPK, Nrf2, CREB, and PPARγ, which are involved in inflammation and cellular metabolism .
Molecular Mechanism
The molecular mechanism of GTS-21 dihydrochloride involves its binding to the alpha-7 nicotinic acetylcholine receptor. This binding leads to the activation of the receptor, resulting in the release of gamma-aminobutyric acid (GABA) by hippocampal interneurons . The activation of the receptor also modulates various signaling pathways, including the inhibition of PI3K/Akt and NF-κB, and the upregulation of AMPK, Nrf2, CREB, and PPARγ signals . These molecular interactions contribute to the compound’s anti-inflammatory and neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of GTS-21 dihydrochloride have been observed to change over time. The compound has demonstrated stability and efficacy in both in vitro and in vivo studies. For instance, in LPS-induced systemic inflammation and MPTP-induced Parkinson’s disease model mice, GTS-21 dihydrochloride reduced microglial activation and production of proinflammatory markers over time . Additionally, the compound has shown long-term neuroprotective effects by restoring locomotor activity and reducing dopaminergic neuronal cell death in MPTP-injected mice .
Dosage Effects in Animal Models
The effects of GTS-21 dihydrochloride vary with different dosages in animal models. In a study involving mice exposed to hyperoxia, the systemic administration of GTS-21 dihydrochloride at doses of 0.04, 0.4, and 4 mg/kg significantly increased bacterial clearance and decreased acute lung injury in a dose-dependent manner . Higher doses of the compound have been associated with enhanced cognitive function and reduced inflammation, while excessive doses may lead to adverse effects such as toxicity and impaired cellular function .
Metabolic Pathways
GTS-21 dihydrochloride is involved in several metabolic pathways, including O-demethylation and glucuronidation. The compound is primarily metabolized by cytochrome P450 enzymes, specifically CYPIA2 and CYP2E1, which are responsible for its O-demethylation . The resulting metabolites, such as 4-OH-GTS-21 and 2-OH-GTS-21 glucuronide, are further processed through glucuronidation and excreted in the urine . These metabolic pathways play a crucial role in the compound’s pharmacokinetics and overall efficacy.
Transport and Distribution
GTS-21 dihydrochloride is rapidly and extensively absorbed after oral administration, with an absolute bioavailability of 23% in rats . The compound is distributed throughout the body, including the central nervous system, where it exerts its therapeutic effects. GTS-21 dihydrochloride interacts with various transporters and binding proteins that facilitate its transport and distribution within cells and tissues . This distribution is essential for the compound’s ability to modulate neurotransmitter release and synaptic plasticity.
Subcellular Localization
The subcellular localization of GTS-21 dihydrochloride is primarily within the central nervous system, where it targets the alpha-7 nicotinic acetylcholine receptor. The compound’s activity and function are influenced by its localization to specific compartments or organelles within neuronal cells . Additionally, GTS-21 dihydrochloride may undergo post-translational modifications that direct it to specific subcellular locations, further enhancing its therapeutic potential.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Dmxb-A can be achieved through a multi-step process involving several reactions. The key steps in the synthesis pathway include the formation of the core structure followed by the addition of functional groups. The overall approach involves the use of readily available starting materials and mild reaction conditions to ensure high yields and purity of the final product.", "Starting Materials": [ "2,3-Dimethoxybenzaldehyde", "4-(4,5-dihydro-1H-imidazol-2-yl)aniline", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Methanol" ], "Reaction": [ "Step 1: Condensation of 2,3-Dimethoxybenzaldehyde and 4-(4,5-dihydro-1H-imidazol-2-yl)aniline in the presence of acetic acid to form an intermediate product.", "Step 2: Reduction of the intermediate product using sodium borohydride in ethanol to form the core structure of Dmxb-A.", "Step 3: Acid hydrolysis of the core structure using hydrochloric acid to remove the protecting groups.", "Step 4: Neutralization of the reaction mixture with sodium hydroxide.", "Step 5: Purification of the final product using column chromatography with methanol as the eluent." ] } | |
Número CAS |
156223-05-1 |
Fórmula molecular |
C19H21ClN2O2 |
Peso molecular |
344.8 g/mol |
Nombre IUPAC |
3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-3,4-dihydro-2H-pyridin-6-yl]pyridine;hydrochloride |
InChI |
InChI=1S/C19H20N2O2.ClH/c1-22-17-8-7-14(18(12-17)23-2)11-15-5-4-10-21-19(15)16-6-3-9-20-13-16;/h3,6-9,11-13H,4-5,10H2,1-2H3;1H/b15-11+; |
Clave InChI |
FNVCHJIVFOPCGS-KRWCAOSLSA-N |
SMILES isomérico |
COC1=CC(=C(C=C1)/C=C/2\CCCN=C2C3=CN=CC=C3)OC.Cl |
SMILES |
COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl.Cl |
SMILES canónico |
COC1=CC(=C(C=C1)C=C2CCCN=C2C3=CN=CC=C3)OC.Cl |
Apariencia |
Solid powder |
Sinónimos |
(E)-3-(2,4-dimethoxybenzylidene)-3,4,5,6-tetrahydro-2,3'-bipyridine dihydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



